![molecular formula C6H3ClFNO3 B1592848 5-Chloro-4-fluoro-2-nitrophenol CAS No. 65001-79-8](/img/structure/B1592848.png)
5-Chloro-4-fluoro-2-nitrophenol
Overview
Description
5-Chloro-4-fluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3ClFNO3 and a molecular weight of 191.54 . It is also known as 4-chloro-5-fluoro-2-nitrophenol .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-fluoro-2-nitrophenol consists of a phenol group with chlorine, fluorine, and a nitro group attached to the benzene ring . The InChI code for this compound is 1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H .Physical And Chemical Properties Analysis
5-Chloro-4-fluoro-2-nitrophenol is a solid substance . It should be stored in a sealed container in a dry room .Scientific Research Applications
Chemical Synthesis and Reactivity :
- 5-Chloro-4-fluoro-2-nitrophenol is used in the synthesis of various chemicals. For instance, it acts as a precursor in the formation of 4-halo-4-nitrocyclohexa-2,5-dienones, which isomerize to nitrophenols at certain temperatures. This is crucial in the field of organic chemistry for synthesizing complex molecules (Clewley, Cross, Fischer, & Henderson, 1989).
Environmental Applications :
- This compound plays a role in environmental science, particularly in the degradation of pollutants. It has been studied in the context of anaerobic degradation in wastewater treatment, revealing its utility in the removal of harmful chemicals from industrial effluents (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
Pharmacological Research :
- In pharmacology, derivatives of 5-Chloro-4-fluoro-2-nitrophenol have been explored for their potential in drug synthesis. For example, it is used in the synthesis of novel herbicides, demonstrating the chemical's versatility and importance in developing new pharmacological agents (Zhou, 2009).
Advanced Oxidation Processes :
- The compound is significant in studies on advanced oxidation processes (AOPs) for degrading pollutants. These studies are crucial for understanding how to efficiently remove toxic substances from industrial waste, thereby reducing environmental pollution (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Biodegradation Studies :
- Research on microbial degradation of chlorinated nitroaromatic pollutants, including derivatives of 5-Chloro-4-fluoro-2-nitrophenol, has provided insights into the biological pathways and enzymes involved in breaking down these compounds. This is essential for bioremediation efforts and understanding microbial metabolism in the environment (Min, Chen, Wang, & Hu, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to disrupt essential biological processes in targeted pests .
Mode of Action
Nitrophenols, in general, are known to undergo a series of reactions, including nitration and conversion from the nitro group to an amine . These reactions could potentially alter the function of the compound’s targets, leading to the observed effects.
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway could potentially be affected by 5-Chloro-4-fluoro-2-nitrophenol.
Result of Action
Nitrophenols are generally known to disrupt essential biological processes .
properties
IUPAC Name |
5-chloro-4-fluoro-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVVAVSPGWOFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626303 | |
Record name | 5-Chloro-4-fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65001-79-8 | |
Record name | Phenol, 5-chloro-4-fluoro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65001-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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